molecular formula C24H30OSi2 B3185585 1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane CAS No. 117732-87-3

1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane

Cat. No.: B3185585
CAS No.: 117732-87-3
M. Wt: 390.7 g/mol
InChI Key: QQWICBKIBSOBIT-WXUKJITCSA-N
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Description

1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane is a complex organic compound characterized by its unique bicyclo[4.2.0]octa-1,3,5-triene structure. This compound is notable for its high strain energy and the presence of silicon atoms within its structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the bicyclo[4.2.0]octa-1,3,5-triene ring system and the subsequent attachment of the vinyl and disiloxane groups. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the vinyl groups or the bicyclo[4.2.0]octa-1,3,5-triene ring.

    Substitution: The silicon atoms in the disiloxane group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of saturated compounds.

Scientific Research Applications

1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane exerts its effects involves its interaction with molecular targets through its strained ring system and silicon atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.0]octanes: These compounds share a similar ring structure but differ in the arrangement of atoms and the presence of silicon.

    Tetramethyldisiloxane derivatives: Compounds with similar silicon-containing groups but different organic substituents.

Properties

IUPAC Name

[(E)-2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl]-[[(E)-2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl]-dimethylsilyl]oxy-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30OSi2/c1-26(2,15-13-19-5-7-21-9-11-23(21)17-19)25-27(3,4)16-14-20-6-8-22-10-12-24(22)18-20/h5-8,13-18H,9-12H2,1-4H3/b15-13+,16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWICBKIBSOBIT-WXUKJITCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=CC1=CC2=C(CC2)C=C1)O[Si](C)(C)C=CC3=CC4=C(CC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](O[Si](/C=C/C1=CC2=C(C=C1)CC2)(C)C)(/C=C/C3=CC4=C(C=C3)CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30OSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane
Reactant of Route 2
1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane
Reactant of Route 3
1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane
Reactant of Route 4
1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane
Reactant of Route 5
1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane
Reactant of Route 6
1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane

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